molecular formula C17H13ClFN3O B6347925 4-(2-Chloro-6-fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine CAS No. 1354930-09-8

4-(2-Chloro-6-fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine

Cat. No.: B6347925
CAS No.: 1354930-09-8
M. Wt: 329.8 g/mol
InChI Key: ZFMWQJBAZYDBRE-UHFFFAOYSA-N
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Description

4-(2-Chloro-6-fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine class This compound is characterized by the presence of a pyrimidine ring substituted with chloro, fluoro, and methoxy phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-6-fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluoroaniline and 2-methoxybenzaldehyde.

    Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 2-chloro-6-fluoroaniline with 2-methoxybenzaldehyde under acidic conditions.

    Cyclization: The Schiff base undergoes cyclization with a suitable reagent like ammonium acetate to form the pyrimidine ring.

    Final Product: The final step involves purification and isolation of the desired product, this compound, using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-6-fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxide.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-(2-Chloro-6-fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-6-fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Chloro-6-fluorophenyl)-6-phenylpyrimidin-2-amine: Lacks the methoxy group, which may affect its chemical and biological properties.

    4-(2-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine:

Uniqueness

4-(2-Chloro-6-fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine is unique due to the presence of both chloro and fluoro substituents along with a methoxy group. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(2-chloro-6-fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O/c1-23-15-8-3-2-5-10(15)13-9-14(22-17(20)21-13)16-11(18)6-4-7-12(16)19/h2-9H,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMWQJBAZYDBRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NC(=N2)N)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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